Hydroxychloroquine

Systemic Lupus Erythematosus Rheumatoid Arthritis Tolerability

Hydroxychloroquine (HCQ) is the preferred 4-aminoquinoline for chronic dosing models. Unlike chloroquine, its N-hydroxyethyl side chain confers superior GI tolerability—critical for animal welfare and reducing data variability in long-term SLE/RA studies. With a well-characterized pharmacokinetic profile (Vd = 44,000 L, mean residence time = 1,300 h, terminal t½ = 40–50 days), HCQ is an ideal lysosomotropic reference compound. Its 8.8-fold resistance differential against chloroquine-resistant P. falciparum makes it essential for antimalarial resistance research. Meta-analytic evidence confirms no increased MACE risk (RR = 0.90, 95% CI = 0.69–1.17), supporting use as a negative control in cardiovascular safety studies. Procure HCQ for robust, quantifiable experimental outcomes.

Molecular Formula C18H26ClN3O
Molecular Weight 335.9 g/mol
CAS No. 118-42-3
Cat. No. B089500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychloroquine
CAS118-42-3
SynonymsHydroxychlorochin
Hydroxychloroquine
Hydroxychloroquine Sulfate
Hydroxychloroquine Sulfate (1:1) Salt
Oxychlorochin
Oxychloroquine
Plaquenil
Molecular FormulaC18H26ClN3O
Molecular Weight335.9 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
InChIInChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
InChIKeyXXSMGPRMXLTPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.61e-02 g/L

Hydroxychloroquine Procurement Guide: Understanding the Baseline for Scientific Selection of CAS 118-42-3


Hydroxychloroquine (HCQ), with CAS number 118-42-3, is a 4-aminoquinoline derivative and a synthetic analog of chloroquine. As a member of the disease-modifying antirheumatic drug (DMARD) class, HCQ is a basic compound with a pKa of approximately 14.76±0.10 and a logP of around 3.59-3.86 [1]. It is characterized by its extensive tissue distribution and an exceptionally long terminal elimination half-life ranging from 40 to 50 days, which is a critical parameter for its clinical use in chronic conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) [2][3].

Hydroxychloroquine Differentiation: Why Substituting with In-Class Analogs Like Chloroquine is Not Straightforward


Direct substitution of hydroxychloroquine (HCQ) with its closest analog, chloroquine (CQ), is not a straightforward one-to-one exchange and can introduce significant risks and altered therapeutic outcomes. Despite sharing a core 4-aminoquinoline structure, the presence of an N-hydroxyethyl side chain in HCQ, versus a diethylamino group in CQ, confers substantial differences in physicochemical properties, tissue distribution, and safety profiles [1]. Clinically, this translates to a preferred status for HCQ in long-term autoimmune therapies due to a significantly better safety margin, particularly concerning gastrointestinal and ocular tolerability [2]. The decision to select HCQ over CQ for procurement and subsequent use in specific research or clinical protocols should be driven by the following quantifiable evidence of differentiation.

Quantitative Evidence for Hydroxychloroquine (CAS 118-42-3) Selection Over Chloroquine and Other Alternatives


Reduced Risk of Gastrointestinal Adverse Reactions in Autoimmune Therapy

Hydroxychloroquine is clinically preferred over chloroquine for the long-term management of autoimmune diseases like SLE and RA due to a lower incidence of gastrointestinal (GI) adverse reactions. This is a key differentiator driving clinical selection [1]. While direct quantitative incidence data from a single head-to-head trial is not provided in the cited reviews, the class-level inference is strongly supported by multiple authoritative reviews that consistently state a significantly better GI tolerability profile for HCQ.

Systemic Lupus Erythematosus Rheumatoid Arthritis Tolerability

Comparative Pharmacokinetics: Volume of Distribution and Residence Time

HCQ exhibits a smaller apparent volume of distribution (Vd) and a longer mean residence time (MRT) compared to CQ, reflecting different tissue uptake and retention characteristics. Data from a 2015 review indicates an apparent volume of distribution (Vd) of 44,000 L for HCQ, compared to 65,000 L for CQ [1]. Conversely, the mean residence time (MRT) for HCQ is longer at 1,300 hours, compared to 900 hours for CQ [1]. Both compounds have similar long terminal half-lives (40-50 days) [2].

Pharmacokinetics Tissue Distribution Volume of Distribution

Differential Activity Against Chloroquine-Resistant P. falciparum in Vitro

HCQ shows a significant loss of potency against chloroquine-resistant strains of Plasmodium falciparum compared to CQ. In vitro data demonstrates that while HCQ was 1.6 times less active than CQ against a CQ-sensitive isolate, its activity dropped by a factor of 8.8 against a CQ-resistant isolate [1]. This property directly contraindicates the use of HCQ for prophylaxis or treatment of CQ-resistant malaria, a limitation that is crucial for antimalarial research and drug development.

Malaria Antimalarial Drug Resistance

Comparative Cardiotoxicity Risk: A Meta-Analysis of Major Adverse Cardiac Events (MACE)

A 2024 meta-analysis of 41 randomized controlled trials (RCTs) comprising over 7,400 patients evaluated the risk of major adverse cardiac events (MACE) for HCQ and CQ. The study found no increased risk of MACE for HCQ-CQ exposure compared to control (Risk Ratio [RR] = 0.90, 95% Confidence Interval [CI] = 0.69-1.17, I² = 0%). The most common MACE was mortality (220 of 255 events, 86.3%), with no reports of torsades de pointes or sudden cardiac death [1]. This large-scale quantitative evidence provides a more robust safety assessment than smaller studies or case reports, indicating that in RCT settings, these drugs do not elevate MACE risk.

Cardiotoxicity Drug Safety QT Prolongation

Chemoprevention Efficacy: Moderate Protection Against Symptomatic COVID-19

The large, randomized, placebo-controlled COPCOV trial (N=4,652 participants across 11 countries) demonstrated that daily HCQ/CQ provided a 15% reduction in the risk of developing symptomatic COVID-19 over a 3-month period compared to placebo (HR=0.85, 95% CI=0.77–0.95, p=0.003) [1]. The study also reported a reduction in illness-related work absenteeism: 337 days per 1,000 people over 3 months for the HCQ/CQ group, compared to 441 days for the placebo group, a reduction of 104 days [1].

COVID-19 Chemoprevention Antiviral

Recommended Research and Industrial Application Scenarios for Hydroxychloroquine (CAS 118-42-3) Based on Differential Evidence


Long-Term In Vivo Studies of Autoimmune Disease Mechanisms (SLE/RA)

Hydroxychloroquine is the preferred compound for chronic dosing studies in preclinical models of SLE and RA. Its superior gastrointestinal tolerability profile compared to chloroquine is paramount for ensuring animal welfare and maintaining consistent dosing over extended experimental periods, thereby reducing dropout rates and data variability [1]. Procurement should prioritize HCQ for any long-term autoimmune research protocol.

Pharmacokinetic Modeling and Tissue Distribution Studies

Given its well-defined and distinct pharmacokinetic profile—specifically an apparent volume of distribution of 44,000 L and a mean residence time of 1,300 hours—HCQ serves as an excellent model compound for studying the behavior of lysosomotropic agents [1]. Researchers investigating drug sequestration, tissue-specific accumulation, or the impact of extensive distribution on terminal half-life should select HCQ based on these robust, comparative quantitative parameters.

Mechanistic Studies of Drug Resistance in Antimalarial Research

HCQ's dramatic 8.8-fold reduction in potency against chloroquine-resistant P. falciparum, relative to CQ, makes it an invaluable tool for studying mechanisms of antimalarial drug resistance [1]. Studies designed to understand the molecular basis of resistance, evaluate the efficacy of novel antimalarial candidates, or screen for resistance markers should use HCQ as a reference compound to differentiate between CQ-sensitive and CQ-resistant pathways.

Cardiac Safety Pharmacology and Toxicology Screening

The meta-analytic evidence showing no increased risk of major adverse cardiac events (MACE) for HCQ (RR = 0.90, 95% CI = 0.69-1.17) supports its use as a negative control or comparator in comprehensive in vitro (e.g., hERG) and in vivo cardiovascular safety studies [1]. Procurement of HCQ for this purpose is justified by the robust, high-level clinical data that quantifies its cardiac safety profile in a large patient population.

Quote Request

Request a Quote for Hydroxychloroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.